molecular formula C12H28ClN B13773704 N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride CAS No. 64467-46-5

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride

Cat. No.: B13773704
CAS No.: 64467-46-5
M. Wt: 221.81 g/mol
InChI Key: QWGPHAGJLCWMGY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: two methyl groups and one propyl group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of a primary amine. One common method is the reaction of 4-heptanamine with dimethyl sulfate or methyl iodide under basic conditions to introduce the dimethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N,N-Dimethyl-4-propyl-4-heptanamine N-oxide.

    Reduction: N-Methyl-4-propyl-4-heptanamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound can also interact with biological receptors, influencing cellular processes through binding and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-heptanamine: Similar structure but lacks the propyl group.

    N,N-Dimethyl-2-propanamine: Similar structure but with a different alkyl group.

    N,N-Dimethyl-1-propanamine: Another tertiary amine with a different alkyl group.

Uniqueness

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific alkyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

64467-46-5

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

IUPAC Name

dimethyl(4-propylheptan-4-yl)azanium;chloride

InChI

InChI=1S/C12H27N.ClH/c1-6-9-12(10-7-2,11-8-3)13(4)5;/h6-11H2,1-5H3;1H

InChI Key

QWGPHAGJLCWMGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)[NH+](C)C.[Cl-]

Origin of Product

United States

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